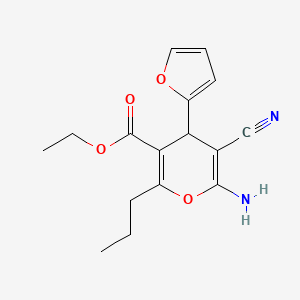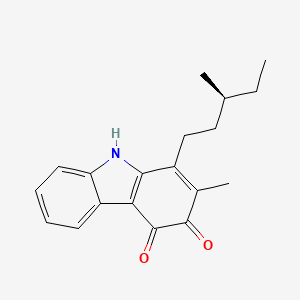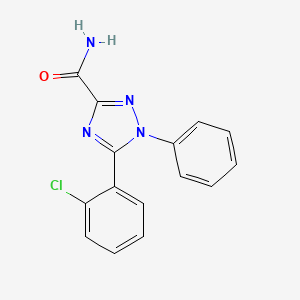![molecular formula C23H32 B14148056 1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene CAS No. 199433-38-0](/img/structure/B14148056.png)
1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a complex structure with multiple cyclohexyl and vinyl groups, making it a subject of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene typically involves multiple steps:
Formation of the Vinylcyclohexyl Intermediate: This step involves the reaction of cyclohexene with a vinyl group under specific conditions, often using a catalyst such as palladium or nickel.
Coupling Reaction: The vinylcyclohexyl intermediate is then coupled with a benzene derivative through a series of reactions, including Friedel-Crafts alkylation or Suzuki coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation of cyclohexene.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Palladium, nickel, aluminum chloride.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Ethyl-substituted cyclohexanes.
Substitution Products: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-vinylcyclohexane: A simpler analog with a single vinyl group.
4-Vinylcyclohexene: Another related compound with a vinyl group attached to the cyclohexene ring.
Uniqueness
1-Methyl-4-[4-[2-(4-vinylcyclohexyl)ethenyl]cyclohexyl]benzene is unique due to its complex structure, which includes multiple cyclohexyl and vinyl groups
Propiedades
Número CAS |
199433-38-0 |
|---|---|
Fórmula molecular |
C23H32 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1-[4-[(E)-2-(4-ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/C23H32/c1-3-19-6-8-20(9-7-19)10-11-21-12-16-23(17-13-21)22-14-4-18(2)5-15-22/h3-5,10-11,14-15,19-21,23H,1,6-9,12-13,16-17H2,2H3/b11-10+ |
Clave InChI |
QUNBQZOJIPECLH-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2CCC(CC2)/C=C/C3CCC(CC3)C=C |
SMILES canónico |
CC1=CC=C(C=C1)C2CCC(CC2)C=CC3CCC(CC3)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)


![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)

![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)

